REACTION_CXSMILES
|
[NH3:1].[Br:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](OC)=[O:8])=[C:5]([CH2:13]Br)[CH:4]=1.[OH-].[NH4+]>CO>[Br:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:11][CH:12]=1)[C:7](=[O:8])[NH:1][CH2:13]2 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The obtained solid was separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |